molecular formula C12H7BrCl2FNO2 B3323747 Ethyl 7-bromo-4,6-dichloro-8-fluoroquinoline-3-carboxylate CAS No. 1698027-26-7

Ethyl 7-bromo-4,6-dichloro-8-fluoroquinoline-3-carboxylate

Cat. No.: B3323747
CAS No.: 1698027-26-7
M. Wt: 366.99 g/mol
InChI Key: RBKNYFOMZDSAIF-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-4,6-dichloro-8-fluoroquinoline-3-carboxylate is a chemical compound with the molecular formula C12H7BrCl2FNO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-bromo-4,6-dichloro-8-fluoroquinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the halogenation of quinoline derivatives followed by esterification. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and esterification processes. These processes are optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-bromo-4,6-dichloro-8-fluoroquinoline-3-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine, chlorine, and fluorine) are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can lead to quinoline N-oxides or reduced quinoline derivatives .

Scientific Research Applications

Ethyl 7-bromo-4,6-dichloro-8-fluoroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 7-bromo-4,6-dichloro-8-fluoroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
  • Ethyl 7-bromo-4,6-dichloroquinoline-3-carboxylate
  • Ethyl 7-bromo-4,6-dichloro-8-methylquinoline-3-carboxylate

Uniqueness

Ethyl 7-bromo-4,6-dichloro-8-fluoroquinoline-3-carboxylate is unique due to the presence of multiple halogen atoms (bromine, chlorine, and fluorine) on the quinoline ring. This unique combination of substituents can lead to distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 7-bromo-4,6-dichloro-8-fluoroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrCl2FNO2/c1-2-19-12(18)6-4-17-11-5(9(6)15)3-7(14)8(13)10(11)16/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKNYFOMZDSAIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=C(C(=C2N=C1)F)Br)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrCl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801152301
Record name 3-Quinolinecarboxylic acid, 7-bromo-4,6-dichloro-8-fluoro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801152301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1698027-26-7
Record name 3-Quinolinecarboxylic acid, 7-bromo-4,6-dichloro-8-fluoro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1698027-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Quinolinecarboxylic acid, 7-bromo-4,6-dichloro-8-fluoro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801152301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-bromo-4,6-dichloro-8-fluoroquinoline-3-carboxylate
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Ethyl 7-bromo-4,6-dichloro-8-fluoroquinoline-3-carboxylate
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Ethyl 7-bromo-4,6-dichloro-8-fluoroquinoline-3-carboxylate
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Ethyl 7-bromo-4,6-dichloro-8-fluoroquinoline-3-carboxylate
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Ethyl 7-bromo-4,6-dichloro-8-fluoroquinoline-3-carboxylate
Reactant of Route 6
Ethyl 7-bromo-4,6-dichloro-8-fluoroquinoline-3-carboxylate

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